molecular formula H6N4O4Pd B1582789 Diamminebis(nitrito-O)palladium CAS No. 28068-05-5

Diamminebis(nitrito-O)palladium

Cat. No. B1582789
CAS RN: 28068-05-5
M. Wt: 232.5 g/mol
InChI Key: FEVAROJZEMZJGB-UHFFFAOYSA-L
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Description

Diamminebis(nitrito-O)palladium , also known by its chemical formula [Pd(NH₃)₂(NO₂)₂] , is a coordination complex containing palladium (Pd) ions coordinated with two ammonia (NH₃) ligands and two nitrite (NO₂) ligands. The compound exhibits interesting properties due to its unique structure.



Synthesis Analysis

The synthesis of Diamminebis(nitrito-O)palladium involves the reaction of palladium salts (such as palladium chloride or palladium acetate) with ammonia and nitrite ions. The exact synthetic pathway may vary, but the overall process aims to form the complex by coordinating the ligands around the central palladium atom.



Molecular Structure Analysis

The molecular structure of Diamminebis(nitrito-O)palladium consists of a central palladium atom (Pd) surrounded by two ammonia ligands (NH₃) and two nitrite ligands (NO₂). The coordination geometry around the palladium atom is typically square planar. The nitrite ligands coordinate through the oxygen atoms (nitrito-O) to form stable bonds.



Chemical Reactions Analysis


  • Oxidation-Reduction Reactions : The nitrite ligands can undergo redox reactions, converting between nitrite (NO₂) and nitrate (NO₃) forms. These transformations influence the overall reactivity of the complex.

  • Substitution Reactions : The ammonia ligands can be replaced by other ligands (such as halides or thiols) through substitution reactions. These reactions are essential for modifying the properties of the complex.

  • Ligand Exchange Reactions : Diamminebis(nitrito-O)palladium can participate in ligand exchange reactions, where different ligands replace the existing ones. These exchanges impact the stability and reactivity of the complex.



Physical And Chemical Properties Analysis


  • Color : Diamminebis(nitrito-O)palladium is typically yellow or orange.

  • Solubility : It is soluble in water and common organic solvents.

  • Stability : The complex is relatively stable under mild conditions but may decompose at elevated temperatures or in the presence of strong reducing agents.


Safety And Hazards


  • Toxicity : Palladium compounds can be toxic, and precautions should be taken during handling.

  • Sensitization : Some individuals may develop allergies to palladium.

  • Environmental Impact : Disposal of palladium-containing compounds should follow proper guidelines to minimize environmental impact.


Future Directions

Research on Diamminebis(nitrito-O)palladium continues to explore its applications in catalysis, materials science, and medicinal chemistry. Investigating novel ligands and optimizing its reactivity are promising avenues for future studies.


properties

IUPAC Name

azane;palladium(2+);dinitrite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2HNO2.2H3N.Pd/c2*2-1-3;;;/h2*(H,2,3);2*1H3;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVAROJZEMZJGB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.N(=O)[O-].N(=O)[O-].[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H6N4O4Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diamminebis(nitrito-O)palladium

CAS RN

28068-05-5, 14852-83-6, 14409-60-0
Record name Diamminebis(nitrito-κO)palladium
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Record name Palladium, diamminebis(nitrito-kappaO)-
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Record name Palladium, diamminebis(nitrito-.kappa.N)-
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Record name Diamminebis(nitrito-N)palladium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diamminebis(nitrito-O)palladium

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